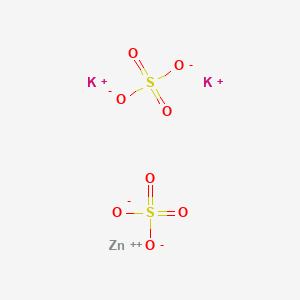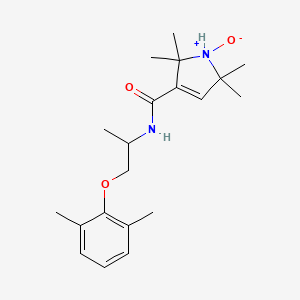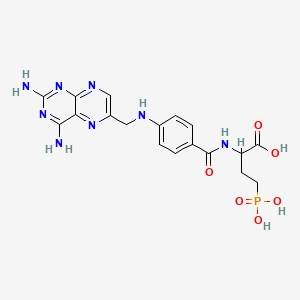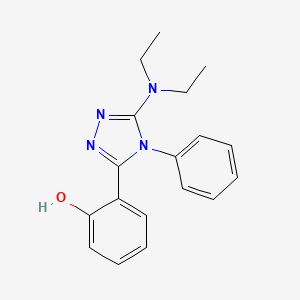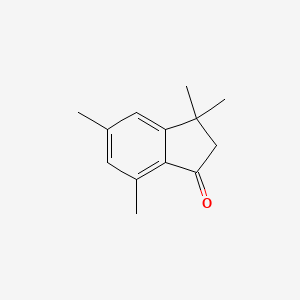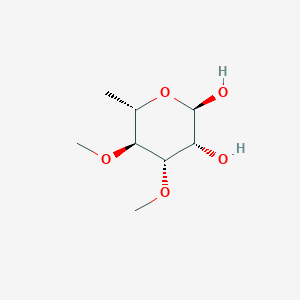
3,4-di-O-methyl-alpha-L-rhamnose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-di-O-methyl-alpha-L-rhamnose is a methylated derivative of alpha-L-rhamnose, a naturally occurring deoxy sugar. This compound is characterized by the presence of two methoxy groups attached to the third and fourth carbon atoms of the rhamnose molecule. It has the molecular formula C8H16O5 and is known for its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-di-O-methyl-alpha-L-rhamnose typically involves the methylation of alpha-L-rhamnose. One common method is the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods using alpha-L-rhamnosidase, which can selectively methylate the hydroxyl groups at the desired positions. This enzymatic approach is advantageous due to its specificity and mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3,4-di-O-methyl-alpha-L-rhamnose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and various substituted compounds depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
3,4-di-O-methyl-alpha-L-rhamnose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is studied for its role in the biosynthesis of bacterial cell walls and plant metabolites.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active sugars.
Mecanismo De Acción
The mechanism of action of 3,4-di-O-methyl-alpha-L-rhamnose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to target molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids .
Comparación Con Compuestos Similares
Similar Compounds
- 2-O-methyl-alpha-L-rhamnose
- 4-O-methyl-alpha-L-rhamnose
- 6-deoxy-3,4-di-O-methyl-alpha-L-mannopyranose
Uniqueness
3,4-di-O-methyl-alpha-L-rhamnose is unique due to the specific positioning of its methoxy groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
25672-82-6 |
|---|---|
Fórmula molecular |
C8H16O5 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6S)-4,5-dimethoxy-6-methyloxane-2,3-diol |
InChI |
InChI=1S/C8H16O5/c1-4-6(11-2)7(12-3)5(9)8(10)13-4/h4-10H,1-3H3/t4-,5+,6-,7-,8+/m0/s1 |
Clave InChI |
BTLHIWBHHPKNFQ-GWVFRZDISA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)OC)OC |
SMILES canónico |
CC1C(C(C(C(O1)O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


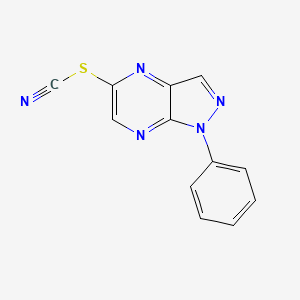
![(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol](/img/structure/B12700189.png)
